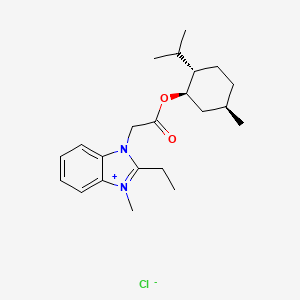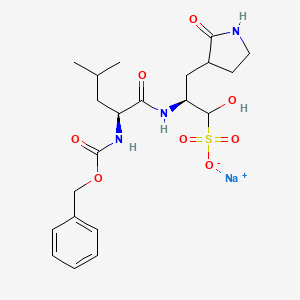![molecular formula C22H25FN6O2 B607679 1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone CAS No. 1936428-93-1](/img/structure/B607679.png)
1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel potent and selective probe for the Bromodomains of CBP/EP300
GNE-272 is a potent and selective in Vivo Probe for the Bromodomains of CBP/EP300 (CBP IC50 = 0.02 μM, EP300 IC50 = 0.03 μM, BRET IC50 = 0.41 μM, BRD4 C50 = 13 μM). GNE-272 showed a marked antiproliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo that corresponds with antitumor activity in an AML tumor model. CBP has also been implicated in neurological disorders where a CBP bromodomain inhibitor has been shown to reduce expression of a regulator of G-protein signaling (RGS4).
Wissenschaftliche Forschungsanwendungen
In Vivo Probe for Bromodomains of CBP/EP300
GNE-272 is a potent and selective in vivo probe for the bromodomains of CBP/EP300 . It has been used to study the role of these bromodomains in various biological processes. The compound has shown a marked antiproliferative effect in hematologic cancer cell lines .
Optimization of Permeability and Microsomal Stability
GNE-272 has been used in the optimization of permeability and microsomal stability. This has led to the improvement of mouse hepatocyte stability .
Modulation of MYC Expression
GNE-272 has been shown to modulate MYC expression in vivo. This corresponds with antitumor activity in an Acute Myeloid Leukemia (AML) tumor model .
Selective p300/CBP Inhibitor
GNE-272 is a potent and selective p300/CBP inhibitor . It has been used to examine the effect of p300/CBP on SNAI2 expression.
Impairment of Cell Migration and Invasion
After treatment with GNE-272, the cell migration and invasion ability were apparently impaired . This suggests that GNE-272 could be used to study and potentially inhibit these processes in various types of cells.
Downregulation of SNAI2 Expression
The expression of SNAI2 was downregulated after treatment with GNE-272 . This indicates that GNE-272 could be used to regulate the expression of specific genes.
Wirkmechanismus
Target of Action
GNE-272 is a potent and selective inhibitor of the bromodomains of CBP/EP300 . These are transcription factors that play a crucial role in regulating gene expression .
Mode of Action
GNE-272 interacts with its targets, the bromodomains of CBP/EP300, by preventing their binding to acetylated histones . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression .
Biochemical Pathways
The inhibition of CBP/EP300 bromodomains by GNE-272 affects various biochemical pathways. One significant effect is the downregulation of genes associated with super-enhancers . These super-enhancers are occupied by high levels of androgen receptor (AR) in certain cells . The treatment with GNE-272 results in a decrease in H3K27ac levels at AR-binding sites .
Pharmacokinetics
GNE-272 has been reported to have good oral bioavailability . It demonstrates low clearance following a 1 mg/kg intravenous dose in a mouse PK experiment and reaches an unbound Cmax of 26 μM when dosed at 100 mg/kg .
Result of Action
The molecular and cellular effects of GNE-272’s action include a marked antiproliferative effect in hematologic cancer cell lines and modulation of MYC expression in vivo . This corresponds with antitumor activity in an AML tumor model .
Action Environment
The action of GNE-272 can be influenced by environmental factors. For instance, the presence of DHT (dihydrotestosterone) has been shown to affect the interaction of GNE-272 with AR-driven transcription in a luciferase reporter assay .
Eigenschaften
IUPAC Name |
1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJNOBJGYTLLZ-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone | |
Q & A
Q1: What is the mechanism of action of GNE-272 and how does it impact downstream cellular processes?
A1: GNE-272 is a potent and selective inhibitor of the bromodomain of CREB Binding Protein (CBP) and E1A Binding Protein P300 (EP300) [, ]. These proteins are transcriptional coactivators involved in various cellular processes, including gene expression regulation, cell growth and differentiation. GNE-272 binds to the bromodomain of CBP/EP300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of the protein-protein interaction inhibits the transcriptional activity of CBP/EP300, leading to downstream effects on gene expression and ultimately influencing cellular processes like proliferation. For example, GNE-272 has shown antiproliferative effects in hematologic cancer cell lines and modulates MYC expression in vivo, resulting in antitumor activity in an AML tumor model [].
Q2: What is known about the structure-activity relationship (SAR) of GNE-272 and how did it guide the development of more potent and selective CBP/EP300 inhibitors?
A2: Initial structure-activity relationship (SAR) studies with GNE-272 focused on targeting the LPF shelf, ZA loop, and acetylated lysine binding regions of the CBP bromodomain []. This led to the identification of analogs with improved potency. Further optimization efforts for selectivity and in vivo properties resulted in GNE-781, a significantly more potent and selective CBP inhibitor []. The development of GNE-781 involved constraining the aniline moiety of GNE-272 into a tetrahydroquinoline motif, leading to increased selectivity over BRD4(1). Subsequent modifications targeting the LPF shelf, BC loop, and KAc regions further enhanced potency and selectivity []. These studies demonstrate the importance of structure-based design and SAR optimization in developing potent and selective CBP/EP300 inhibitors.
Q3: What preclinical data supports the use of GNE-272 as a potential therapeutic agent?
A3: GNE-272 demonstrated promising preclinical results, showing a marked antiproliferative effect in hematologic cancer cell lines []. It effectively modulates MYC expression in vivo, a key regulator of cell growth and proliferation often dysregulated in cancer. Importantly, this translated into significant antitumor activity in an AML tumor model []. These findings highlight the therapeutic potential of GNE-272, particularly in hematological malignancies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)


![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)





![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)

